GAT1 Binding Affinity vs. Diarylpiperazine Congeners
In a direct binding assay using LC-ESI-MS-MS with NO71156 as an unlabelled marker, 1-(2,5-dimethylpiperazin-1-yl)propan-2-amine exhibited a Ki of 1,100 nM at human GAT1 (hGAT1), whereas the structurally more complex diarylpiperazine derivative BDBM50063503 (CHEMBL3398499) showed a Ki of 214 nM under identical assay conditions [1]. This 5.1-fold higher affinity for the comparator underscores the importance of the diaryl motif for potency, while the target compound's moderate affinity renders it a more suitable tool for studying low-occupancy GAT1 pharmacology.
| Evidence Dimension | Binding affinity (Ki) at human GAT1 |
|---|---|
| Target Compound Data | Ki = 1,100 nM |
| Comparator Or Baseline | BDBM50063503 (diarylpiperazine, CHEMBL3398499); Ki = 214 nM |
| Quantified Difference | 5.1-fold higher affinity for the comparator |
| Conditions | Human GAT1 expressed in HEK293 cells; competitive MS binding assay using NO71156 as unlabelled marker |
Why This Matters
The target compound's ~1 μM affinity makes it a useful low-affinity GAT1 probe for investigating the relationship between transporter occupancy and functional response, a profile not achievable with sub-micromolar diarylpiperazine inhibitors.
- [1] BindingDB. Affinity data for BDBM50063508 and BDBM50063503 at human GAT1. Ki values: 1,100 nM (target) vs. 214 nM (comparator). View Source
